

VPC01091.4: A Superior TRPM7 Inhibitor for Preclinical Research

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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276

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In the landscape of TRPM7 inhibitors, **VPC01091.4** emerges as a highly potent and selective compound, offering significant advantages for researchers in immunology, neuroscience, and drug development. This guide provides a detailed comparison of **VPC01091.4** with other commonly used TRPM7 inhibitors, supported by experimental data, to highlight its superior pharmacological profile for in vivo and ex vivo studies.

Key Advantages of VPC01091.4

The primary advantage of **VPC01091.4** lies in its enhanced selectivity for the TRPM7 channel over sphingosine-1-phosphate (S1P) receptors.[1][2][3] This specificity circumvents the significant side effect of lymphopenia—a reduction in the number of lymphocytes in the blood—commonly observed with the widely used TRPM7 inhibitor, FTY720 (fingolimod).[1][3] FTY720, a prodrug, is phosphorylated in vivo to FTY720-phosphate, a potent agonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[4][5][6] As a non-phosphorylatable analog of FTY720, **VPC01091.4** does not interact with S1P receptors, thus providing a cleaner tool for investigating the specific roles of TRPM7 in physiological and pathological processes. [1][3]

Furthermore, **VPC01091.4** demonstrates excellent in vivo tolerability and efficacy.[1][4][5] Studies in a mouse model of endotoxemia have shown that **VPC01091.4** effectively reduces both systemic inflammation and neuroinflammation without causing the lymphopenia associated with FTY720.[1] The compound also shows significant accumulation in the brain and lungs, making it a valuable tool for studying the role of TRPM7 in these organs.[1][6]

Comparative Efficacy of TRPM7 Inhibitors

The inhibitory potency of **VPC01091.4** against the TRPM7 channel has been quantified and compared with other inhibitors using whole-cell patch-clamp electrophysiology.

Inhibitor	IC50 (μM)	Key Characteristics
VPC01091.4	0.665	Potent inhibitor, selective for TRPM7 over S1P receptors, no in vivo lymphopenia. [1] [3] [7]
FTY720 (unphosphorylated)	0.7	Potent TRPM7 inhibitor, but its phosphorylated metabolite is a potent S1P receptor agonist, causing lymphopenia. [8]
AAL-149	1.081	Another non-phosphorylatable FTY720 analog that inhibits TRPM7 without S1P receptor activity. [1] [7]
NS8593	1.6	Potent TRPM7 inhibitor, but also acts on SK-family potassium channels, limiting its in vivo use due to potential cardiac side effects. [8] [9]
L-threo-sphingosine	3.379	Less potent TRPM7 inhibitor compared to VPC01091.4. [1] [7]
Waixenicin A	7 (in Mg2+-free conditions)	Natural compound with reported high potency, but its IC50 is significantly higher under optimal recording conditions for TRPM7 currents. [9]

Experimental Data and Protocols

The superior profile of **VPC01091.4** is supported by robust experimental evidence. Below are summaries of key experiments and their methodologies.

TRPM7 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **VPC01091.4** and other inhibitors on TRPM7 channel activity.

Methodology:

- Cell Line: HEK 293T cells overexpressing mouse TRPM7.
- Technique: Whole-cell patch-clamp electrophysiology.
- Procedure: TRPM7 currents (IM7) were elicited by a pipette solution containing divalent chelators to deplete intracellular free Mg²⁺, a known inhibitor of the channel. The cells were then perfused with varying concentrations of the test compounds. The peak outward current at +100 mV was measured to determine the extent of inhibition.
- Data Analysis: Dose-response curves were generated by plotting the percentage of current inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value was calculated using a non-linear regression model.[\[3\]](#)[\[7\]](#)

In Vivo Anti-Inflammatory Efficacy

Objective: To assess the ability of **VPC01091.4** to mitigate systemic inflammation in a preclinical model.

Methodology:

- Animal Model: Mouse model of endotoxemia induced by lipopolysaccharide (LPS) injection.
- Treatment: Mice were treated with **VPC01091.4** or a vehicle control.
- Outcome Measures: Systemic inflammation was assessed by measuring the levels of pro-inflammatory cytokines (e.g., IL-1 β , TNF α) in the plasma. Neuroinflammation was evaluated by analyzing inflammatory markers in the brain tissue. Blood lymphocyte counts were also monitored to assess for lymphopenia.[\[1\]](#)

Ex Vivo Anti-Inflammatory Effects on Macrophages

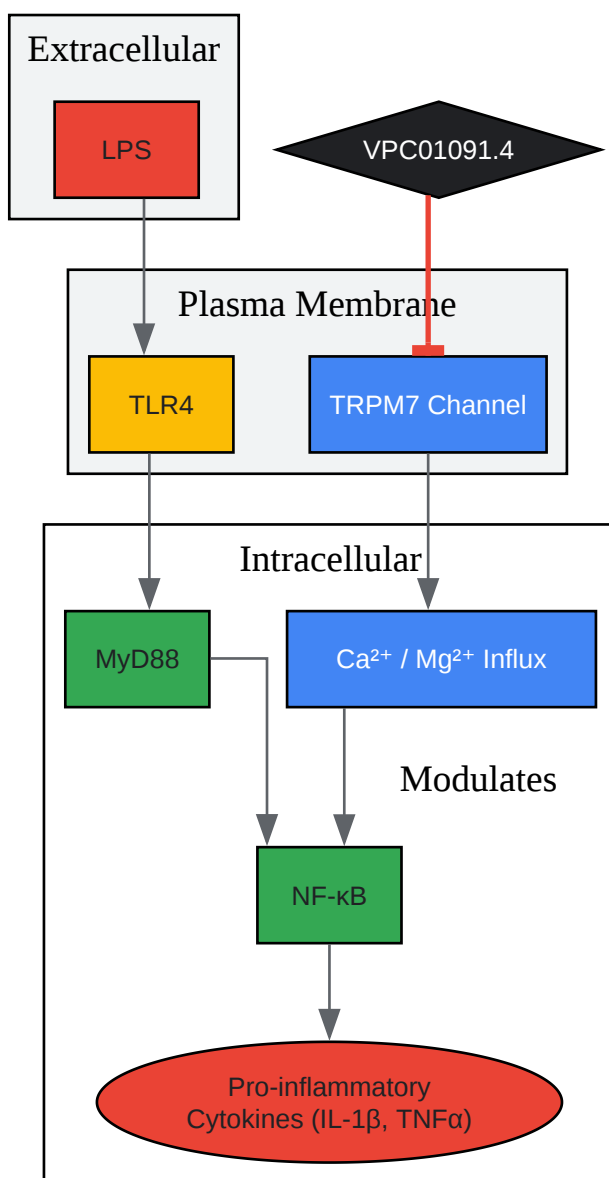
Objective: To determine the direct effect of **VPC01091.4** on inflammatory responses in macrophages.

Methodology:

- Cells: Bone marrow-derived macrophages (BMDMs), RAW 264.7 macrophage cell line, alveolar macrophages, and BV-2 microglia.[\[1\]](#)
- Stimulation: Cells were pre-treated with **VPC01091.4** or other inhibitors, followed by stimulation with LPS to induce an inflammatory response.
- Analysis: The expression of inflammatory cytokine genes (e.g., Il1b, Tnf, Ccl4) was quantified using quantitative real-time PCR (qRT-PCR).[\[1\]](#)

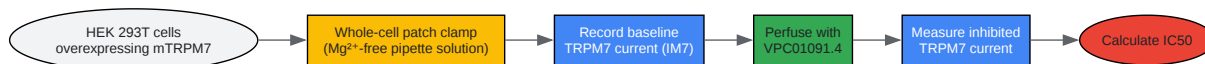
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.



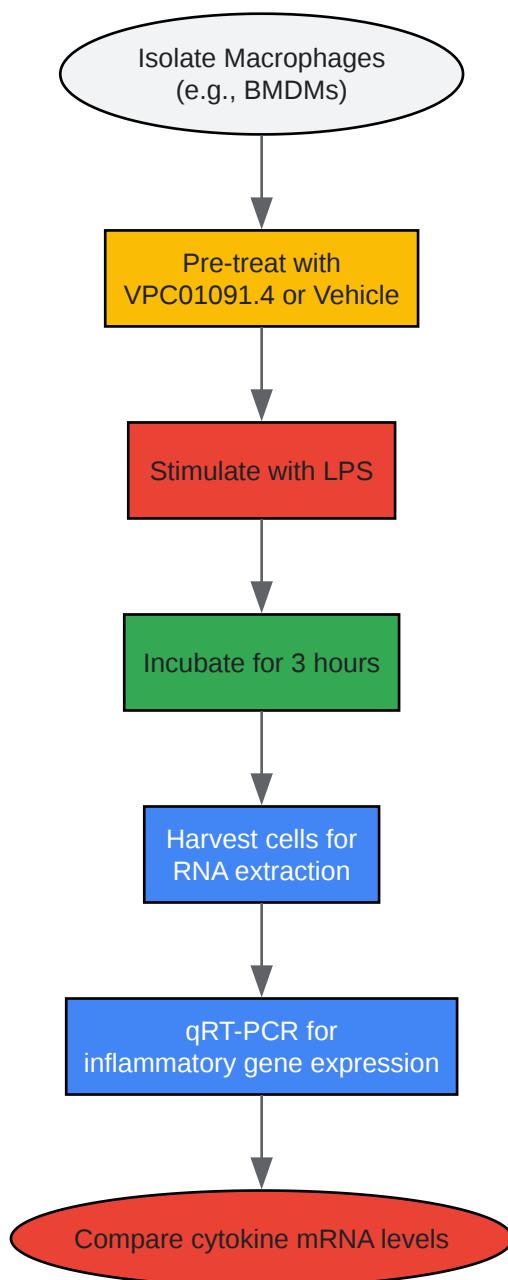
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Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of **VPC01091.4** on the TRPM7 channel.



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Caption: Experimental workflow for determining the IC₅₀ of **VPC01091.4** using patch-clamp electrophysiology.



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Caption: Workflow for assessing the anti-inflammatory effect of **VPC01091.4** on LPS-stimulated macrophages.

Conclusion

VPC01091.4 stands out as a superior TRPM7 inhibitor for preclinical research due to its high potency and, most importantly, its selectivity over S1P receptors. This key feature eliminates the confounding variable of lymphopenia, allowing for a more precise investigation of TRPM7's role in various biological systems. Its demonstrated in vivo efficacy and favorable tissue distribution further solidify its position as an invaluable tool for researchers aiming to pharmacologically target the TRPM7 channel.

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